1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride
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Overview
Description
Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride is a chemical compound that belongs to the piperidine class of compounds It is characterized by its unique structure, which includes a piperidine ring substituted with phenacyl and phenyl groups, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride typically involves the reaction of 1-phenacyl-4-phenylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A simpler structure with similar biological activities.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group, leading to different reactivity and applications.
4-Cyano-4-phenylpiperidine hydrochloride:
The uniqueness of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
95133-58-7 |
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Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H |
InChI Key |
FXBPCNMDKPSAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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